2,5-Dioxopyrrolidin-1-yl acrylate

Overview

Description

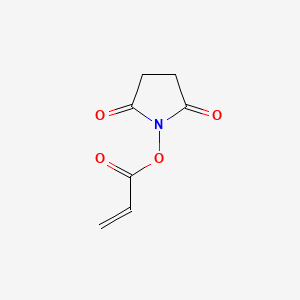

2,5-Dioxopyrrolidin-1-yl acrylate (CAS No. 38862-24-7), also known as N-acryloxysuccinimide (NAS), is a reactive N-hydroxysuccinimide (NHS) ester derivative of acrylic acid. Its molecular formula is C₇H₇NO₄, with a molecular weight of 169.14 g/mol and an InChI Key of YXMISKNUHHOXFT-UHFFFAOYSA-N . The compound features a succinimidyl group linked to an acrylate moiety, enabling nucleophilic reactions with primary amines (e.g., lysine residues in proteins) to form stable amide bonds .

This compound is widely employed as a protein crosslinker in biochemistry for modifying antibodies, enzymes, and other biomolecules. For example, it reacts with monoclonal anti-horseradish peroxidase IgG antibodies to functionalize lysine residues, facilitating conjugation applications . Its high reactivity under mild aqueous conditions and compatibility with biological systems make it a staple in bioconjugation workflows.

Preparation Methods

The synthesis of 2,5-dioxopyrrolidin-1-yl acrylate involves the reaction of N-hydroxysuccinimide with acryloyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like chloroform at low temperatures (0°C) to control the reaction rate and prevent side reactions . The general reaction scheme is as follows:

N-hydroxysuccinimide+Acryloyl chloride→2,5-Dioxopyrrolidin-1-yl acrylate

Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2,5-Dioxopyrrolidin-1-yl acrylate undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines to form amide bonds.

Polymerization: The acrylate group can undergo free radical polymerization to form polymers.

Common reagents and conditions for these reactions include bases like triethylamine and solvents such as chloroform or dimethyl sulfoxide (DMSO).

Scientific Research Applications

Bioconjugation

2,5-Dioxopyrrolidin-1-yl acrylate is widely used in bioconjugation processes, particularly for modifying proteins and antibodies. Its reactive acrylate group allows for the formation of stable covalent bonds with nucleophilic amino acids such as lysine and cysteine.

Case Studies in Bioconjugation

- Antibody-Drug Conjugates (ADCs) : The compound is employed to create ADCs by linking cytotoxic drugs to monoclonal antibodies. This targeted approach enhances the therapeutic efficacy while minimizing side effects associated with conventional chemotherapy .

- Protein Labeling : this compound facilitates the labeling of proteins for imaging studies. For instance, it has been used to modify horseradish peroxidase antibodies for enhanced detection in various assays .

Drug Development

The compound plays a significant role in drug development, particularly in creating novel therapeutic agents.

Applications in Drug Development

- Antiviral Agents : Research indicates that modifications using this compound can enhance the antiviral activity of compounds against various viruses, including HIV and influenza .

- Cancer Therapeutics : The compound has been investigated as a linker in the synthesis of potent anticancer agents that target specific cancer cell types through receptor-mediated mechanisms .

Material Science

In material science, this compound is utilized to develop advanced materials with specific properties.

Applications in Material Science

- Coatings and Films : The compound is incorporated into polymeric coatings that exhibit antibacterial properties. These coatings are particularly useful in medical devices to prevent infections .

- Adhesives and Sealants : Its reactive nature allows it to be used in formulating adhesives that require rapid curing and strong bonding capabilities under various conditions .

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Bioconjugation | Antibody-drug conjugates | Targeted therapy with reduced side effects |

| Protein labeling | Enhanced detection capabilities | |

| Drug Development | Antiviral agents | Increased efficacy against viruses |

| Cancer therapeutics | Targeted delivery to cancer cells | |

| Material Science | Antibacterial coatings | Infection prevention in medical devices |

| Adhesives and sealants | Rapid curing and strong bonding |

Mechanism of Action

The primary mechanism of action of 2,5-dioxopyrrolidin-1-yl acrylate involves the formation of covalent bonds with nucleophilic groups on proteins, such as the amino group of lysine residues. This crosslinking stabilizes the protein structure and can modify its function . The acrylate group can also participate in polymerization reactions, forming long polymer chains that can be used in various applications .

Comparison with Similar Compounds

Structural and Functional Analogues

NHS Esters with Varied Linkers

2,5-Dioxopyrrolidin-1-yl acrylate belongs to the NHS ester family, which shares the reactive succinimidyl group but differs in linker chemistry. Key comparisons include:

Key Differences :

- Reactivity and Solubility: The acrylate linker in this compound enhances aqueous solubility compared to hydrophobic analogues like 2,5-Dioxopyrrolidin-1-yl tetradecanoate, which is better suited for lipid membranes .

- Spacer Length : Bis-succinimidyl esters (e.g., Bis(2,5-dioxopyrrolidin-1-yl) succinate) provide longer spacers, enabling crosslinking between distal biomolecular sites .

Non-NHS Acrylate Esters

Compounds like Dicyclopentenyloxyethyl acrylate (CAS 65983-31-5) and Ethyldiglycol Acrylate (EDGA) lack the succinimidyl group, rendering them inert toward amines. Instead, they are used as monomers in polymer synthesis:

- Dicyclopentenyloxyethyl acrylate : Forms rigid, hydrophobic polymers for coatings and adhesives .

- EDGA : Imparts adhesion and flexibility in copolymers with methacrylates or styrene .

Functional Contrast : Unlike this compound, these acrylates undergo radical polymerization rather than nucleophilic reactions, limiting their utility in bioconjugation .

Biological Activity

2,5-Dioxopyrrolidin-1-yl acrylate, also known as N-succinimidyl acrylate, is a compound with significant biological activity, particularly in the realms of bioconjugation and medicinal chemistry. This article explores its properties, mechanisms of action, and applications based on diverse research findings.

- Molecular Formula : CHNO

- Molecular Weight : 169.135 g/mol

- Density : 1.3 ± 0.1 g/cm³

- Boiling Point : 251.3 ± 23.0 °C

- Melting Point : 69 °C

- Flash Point : 105.8 ± 22.6 °C

This compound is characterized by its ability to act as a protein crosslinker, enabling the modification of proteins and antibodies, which is crucial for various biochemical applications .

This compound functions primarily as a reactive electrophile that can form covalent bonds with nucleophilic sites on proteins, particularly lysine residues. This property allows it to facilitate the conjugation of biomolecules, enhancing the stability and functionality of therapeutic agents .

Protein Modification

The compound has been utilized to modify monoclonal antibodies, such as anti-horseradish peroxidase IgG antibodies. This modification can improve the binding affinity and specificity of antibodies in various assays and therapeutic applications .

Anticonvulsant Activity

Recent studies have demonstrated that derivatives of this compound exhibit potent anticonvulsant properties in animal models. One particular derivative showed significant efficacy in multiple seizure models:

| Model | ED50 (mg/kg) |

|---|---|

| Maximal Electroshock (MES) | 23.7 |

| Pentylenetetrazole-induced | 59.4 |

| 6 Hz (32 mA) Seizures | 22.4 |

These effects are believed to be mediated through the inhibition of sodium/calcium currents and antagonism of TRPV1 receptors .

Antinociceptive Properties

In addition to its anticonvulsant activity, certain derivatives have shown significant antinociceptive effects in pain models, suggesting potential applications in pain management therapies .

Case Studies

-

Hybrid Pyrrolidine Derivatives :

A study developed hybrid compounds derived from this compound that demonstrated broad-spectrum protective activity against seizures and pain in mouse models. The lead compound exhibited favorable drug-like properties including absorption and metabolism profiles suitable for further development . -

Covalent Aptamer Conjugation :

Research has shown that aptamers conjugated with this compound can effectively target proteins for detection purposes. The efficiency of cross-linking was evaluated using SDS-PAGE, revealing high conversion rates and specificity for target proteins .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2,5-Dioxopyrrolidin-1-yl acrylate?

The compound is typically synthesized via carbodiimide-mediated coupling of acrylic acid derivatives with N-hydroxysuccinimide (NHS). A representative method involves:

- Reacting NHS with acryloyl chloride in anhydrous dichloromethane (DCM) at 0–5°C under inert atmosphere .

- Alternatively, a two-step procedure using DCC (dicyclohexylcarbodiimide) as a coupling agent in dimethylformamide (DMF) at controlled temperatures (0–22°C) achieves yields up to 64% .

- Purification is performed via recrystallization or column chromatography.

Q. How can researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

- NMR Spectroscopy : -NMR (CDCl) peaks at δ 2.82 (m, 4H, pyrrolidine), 3.02 (t, 2H), 3.94 (t, 2H), and 6.73 (s, 2H, acrylate) .

- Mass Spectrometry : ESI-MS m/z 289 [M+Na] .

- FTIR : Stretching vibrations at 1740–1720 cm (C=O of NHS ester) and 1630 cm (acrylate C=C) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound?

Critical parameters include:

- Temperature control : Maintaining ≤22°C during DCC addition minimizes side reactions .

- Stoichiometry : A 1:1.2 molar ratio of NHS to acryloyl chloride reduces unreacted starting material .

- Catalyst selection : DMAP (4-dimethylaminopyridine) accelerates acylation in DCM .

- Solvent choice : Anhydrous DMF enhances solubility of intermediates compared to THF .

Q. What role does this compound play in bioconjugation and Click Chemistry applications?

The NHS ester moiety reacts selectively with primary amines (e.g., lysine residues in proteins), while the acrylate group enables thiol-ene "Click" reactions. Applications include:

- Functionalizing peptides, antibodies, or amine-coated surfaces for drug delivery systems .

- Synthesizing crosslinked hydrogels via Michael addition with thiol-containing polymers .

Q. How should researchers address discrepancies in reported molecular weights for this compound?

Contradictory data exists:

- erroneously lists a molecular weight of 17 g/mol, likely a typo.

- Correct molecular weight is 169.14 g/mol (CHNO), confirmed via high-resolution MS and elemental analysis .

- Always cross-validate using independent sources (e.g., PubChem CID 181508) .

Q. Safety and Handling

Q. What safety precautions are critical when handling this compound?

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust or vapors .

- First Aid : For skin exposure, rinse with water for ≥15 minutes; seek medical help if irritation persists .

- Storage : Keep in sealed containers at –20°C under inert gas (e.g., argon) to prevent hydrolysis .

Q. Methodological Tables

Table 1. Synthesis Optimization Parameters

| Parameter | Optimal Condition | Effect on Yield | Reference |

|---|---|---|---|

| Temperature | 0–5°C (DCC addition) | Prevents DCC degradation | |

| Solvent | Anhydrous DMF | Enhances solubility | |

| NHS:Acryloyl Ratio | 1:1.2 | Minimizes unreacted NHS |

Table 2. Analytical Characterization Data

| Technique | Key Peaks/Data | Structural Confirmation | Reference |

|---|---|---|---|

| -NMR | δ 6.73 (s, 2H, C=C) | Acrylate group | |

| ESI-MS | m/z 289 [M+Na] | Molecular ion | |

| FTIR | 1740 cm (C=O) | NHS ester |

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c1-2-7(11)12-8-5(9)3-4-6(8)10/h2H,1,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXMISKNUHHOXFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)ON1C(=O)CCC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

37017-08-6 | |

| Details | Compound: Poly(N-acryloxysuccinimide) | |

| Record name | Poly(N-acryloxysuccinimide) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37017-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00958193 | |

| Record name | 1-[(Prop-2-enoyl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00958193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38862-24-7, 37017-08-6 | |

| Record name | N-Succinimidyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038862247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(Prop-2-enoyl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00958193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dioxopyrrolidin-1-yl prop-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.